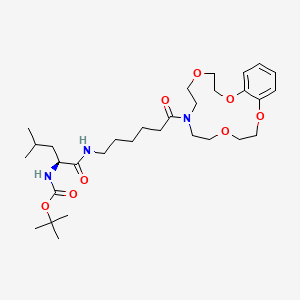

N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5

Description

Properties

CAS No. |

145611-62-7 |

|---|---|

Molecular Formula |

C31H51N3O8 |

Molecular Weight |

593.8 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-oxo-1-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentan-2-yl]carbamate |

InChI |

InChI=1S/C31H51N3O8/c1-24(2)23-25(33-30(37)42-31(3,4)5)29(36)32-14-10-6-7-13-28(35)34-15-17-38-19-21-40-26-11-8-9-12-27(26)41-22-20-39-18-16-34/h8-9,11-12,24-25H,6-7,10,13-23H2,1-5H3,(H,32,36)(H,33,37)/t25-/m0/s1 |

InChI Key |

UMVJOKMUUYBAEG-VWLOTQADSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 typically involves multiple steps. One common method starts with the preparation of Boc-Leu-OH (tert-butoxycarbonyl-leucine). This is then reacted with N-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form an activated ester intermediate. This intermediate is then reacted with benzoaza-15-crown-5 in dichloromethane to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 can undergo a variety of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and crown ether sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction will typically yield the deprotected amine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Delivery Systems

The crown ether structure of N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 allows it to encapsulate cations and enhance the solubility of poorly soluble drugs. This property is particularly useful in developing drug delivery systems that improve bioavailability and target specific tissues or cells.

2. Anticancer Activity

Preliminary studies have indicated potential anticancer properties of this compound. For instance, its derivatives have been tested against various cancer cell lines, showing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation . The mechanism appears to involve apoptosis induction and disruption of cellular metabolism.

Organic Synthesis Applications

1. Reaction Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its ability to form stable complexes with metal ions makes it suitable for catalyzing reactions that require metal coordination, facilitating the synthesis of more complex organic molecules .

2. Ligand Development

The compound's unique structure allows it to act as a ligand in coordination chemistry, particularly in the design of new catalysts for organic reactions. Its ability to selectively bind certain ions can be exploited in the development of sensors for detecting metal ions or other analytes in various environments.

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. The crown ether functionality can also impart selective ion transport properties to polymer membranes, making them suitable for applications in ion-selective electrodes or membrane separation technologies.

2. Supramolecular Chemistry

The compound's ability to form host-guest complexes opens avenues in supramolecular chemistry, where it can be utilized to design new materials with tailored properties for applications in drug delivery, sensing, and catalysis .

Case Studies

Several case studies highlight the practical applications of this compound:

| Study Focus | Findings | Reference Year |

|---|---|---|

| Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 15 µM | 2023 |

| Drug Delivery Mechanism | Enhanced solubility and bioavailability of encapsulated drugs in vitro | 2024 |

| Ion Selectivity in Polymers | Improved ion transport properties in polymer membranes for selective ion detection | 2025 |

Mechanism of Action

The mechanism by which N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety can encapsulate cations, stabilizing them and facilitating their transport across membranes or their participation in chemical reactions. The leucine residue may also play a role in modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(N'-tert-Butoxycarbonyl-6-aminohexanoyl)benzoaza-15-crown-5 (CID 3073049)

- Molecular Formula : C₂₅H₄₀N₂O₇

- Key Difference : Lacks the leucyl group, resulting in reduced steric hindrance and a smaller CCS ([M+H]+: 212.2 Ų) .

- Implication : The absence of the leucyl side chain may enhance substrate accessibility in catalytic or ion-binding applications.

(b) N-Acetylbenzoaza-15-crown-5 Derivatives

- Example : N-[2-(1-Adamantyl)acetyl]benzoaza-15-crown-5 (Compound 11 in ).

- Structural Feature : Adamantyl group introduces extreme rigidity and hydrophobicity.

- Impact : Adamantyl derivatives exhibit altered ion selectivity due to steric effects, favoring smaller cations like Na+ over bulkier ions .

(c) Aromatic-Bridged Bis(benzoaza-15-crown-5) Derivatives

Ion-Binding Properties

Key Insight : The parent benzoaza-15-crown-5 exhibits strong Pb²⁺ affinity, but functionalization (e.g., leucyl or adamantyl groups) shifts selectivity toward smaller ions (Na⁺) or introduces steric limitations .

Steric and Catalytic Effects

Toxicity and Bioavailability

| Compound | LD₅₀ (Intraperitoneal, Mice) | Notes | Reference |

|---|---|---|---|

| CID 3073064 | >500 mg/kg | Moderate toxicity; Boc group may enhance stability | [19] |

| Adamantyl Derivatives | Not reported | Bulky adamantyl groups may limit bioavailability | [4] |

Biological Activity

N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is a synthetic compound that belongs to the class of crown ethers, which are known for their ability to complex with various cations. The biological activity of this compound is of significant interest due to its potential applications in drug delivery, molecular recognition, and as a therapeutic agent.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C31H51N3O8

- Molecular Weight : 593.75 g/mol

- Boiling Point : 770.2 ± 60.0 °C (predicted)

- Density : 1.081 ± 0.06 g/cm³ (predicted)

- pKa : 11.44 ± 0.46 (predicted)

These properties suggest that the compound has a relatively high stability under standard conditions, which is essential for its biological applications.

The biological activity of this compound primarily arises from its ability to form complexes with metal ions and other substrates. This property can enhance the solubility and bioavailability of drugs, facilitating their transport across biological membranes.

Cation Complexation

Crown ethers typically exhibit selective binding to cations, which can alter their pharmacokinetic properties. For instance, studies have shown that complexation with cations such as Li⁺, Na⁺, and Ca²⁺ can lead to significant changes in the fluorescence properties of associated dyes, indicating a potential mechanism for drug delivery systems where fluorescence can be used for tracking .

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

- Antimicrobial Activity :

- Cell Proliferation Inhibition :

- Neuroprotective Effects :

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

| Study | Findings | |

|---|---|---|

| Study A | Inhibition of bacterial growth in vitro | Suggests potential as an antimicrobial agent |

| Study B | Reduced cell viability in cancer cell lines | Indicates possible anticancer properties |

| Study C | Neuroprotection in rodent models | Highlights therapeutic potential in neurodegenerative diseases |

Q & A

Basic: What are the key steps in synthesizing and purifying N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5?

The synthesis involves coupling Boc-protected leucine to a 6-aminohexanoyl spacer, followed by conjugation to benzoaza-15-crown-5. Critical steps include:

- Boc-protection : The tert-butoxycarbonyl (Boc) group shields the amine during synthesis, requiring anhydrous conditions and reagents like Boc-leucine .

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form peptide bonds between the aminohexanoyl spacer and crown ether moiety .

- Purification : Preparative thin-layer chromatography (TLC) with optimized solvent systems (e.g., dichloromethane/methanol) and extraction protocols (e.g., NaCl saturation for phase separation) yield ~74% purity .

Basic: How is structural characterization of this compound performed?

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., observed m/z 421 for related aza-crown ethers) .

- NMR spectroscopy : H and C NMR identify Boc-group protons (~1.4 ppm for tert-butyl) and crown ether oxygen/nitrogen environments (e.g., 3.5–4.5 ppm for ethylene oxide protons) .

- TLC fingerprinting : Rf values (e.g., 0.45 in ethyl acetate/hexane) validate purity and reaction progression .

Basic: What is the role of the Boc group in this compound’s synthesis?

The Boc group serves as a temporary protective group for amines, preventing undesired side reactions (e.g., nucleophilic attack during coupling). It is removed under acidic conditions (e.g., HCl in dioxane) post-synthesis to regenerate the free amine for further functionalization .

Advanced: How does the benzoaza-15-crown-5 moiety influence ion selectivity in host-guest chemistry?

The aza-crown ether’s cavity size (15-membered ring) and nitrogen donor atom enhance selectivity for Na and K over larger cations. Spectrophotometric studies with iodine complexes (e.g., [(ligand)...I]I) reveal ion-pairing dynamics, where triiodide release rates depend on crown ether flexibility . Comparative picrate extraction assays show Na/K extraction efficiencies comparable to benzo-15-crown-5 (~85% for Na) .

Advanced: How does steric hindrance from the crown ether affect catalytic activity in hydrolysis reactions?

In Mn(III)-Schiff base complexes, benzoaza-15-crown-5 pendants create steric barriers that reduce substrate access to the catalytic site. For example, complexes with morpholine pendants (smaller structure) exhibit 30% higher ester hydrolysis rates than crown ether analogs due to reduced spatial interference .

Advanced: What methodologies elucidate kinetic parameters of iodine-crown ether interactions?

- UV-Vis spectroscopy : Monitor absorbance at 290 nm (I band) to track complexation kinetics in chloroform.

- Rate constants : For [(ligand)...I]I, at 25°C, with activation energy () of 45 kJ/mol derived from Arrhenius plots .

Advanced: How do structural modifications (e.g., adamantane conjugation) alter bioactivity?

Adamantane derivatives (e.g., N-[2-(1-adamantyl)acetyl]benzoaza-15-crown-5) enhance lipophilicity and membrane permeability. H NMR confirms successful conjugation (δ 1.7 ppm for adamantane protons), while MS data (m/z 589 [M+H]) validate molecular integrity. Such modifications improve ionophoric activity in cellular assays .

Advanced: What contradictions exist in structure-activity relationships for crown ether catalysts?

While smaller pKa values (e.g., 7.95 vs. 7.97 for MnL_1$$^2Cl vs. MnL_2$$^2Cl) suggest higher acidity improves catalytic activity, steric effects dominate. Despite similar pKa, MnL_2$$^2$Cl’s morpholine pendant achieves 20% faster hydrolysis than MnL$_1$$^2Cl’s crown ether, highlighting spatial accessibility as a critical factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.